molecular formula C23H20ClFN2O2S B2720889 8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1224003-91-1

8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B2720889
CAS No.: 1224003-91-1
M. Wt: 442.93
InChI Key: WLMWPUZKMMVCPS-UHFFFAOYSA-N
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Description

8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C23H20ClFN2O2S and its molecular weight is 442.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties Research into thieno[3,2-c]quinoline derivatives has yielded a variety of synthetic methods and chemical transformations, indicating the versatility of these compounds in chemical synthesis. For instance, studies have focused on photocyclization processes and the synthesis of monomethoxynaphtho[1',2':4,5]thieno[2,3-c]quinolines, demonstrating the structural diversity achievable within this chemical framework (Pakray & Castle, 1987). This highlights the compound's potential as a precursor for various chemical entities with different biological or physical properties.

Biological Activity and Drug Design Compounds bearing the thieno[3,2-c]quinoline scaffold have been evaluated for their biological activities, especially in the context of developing new pharmaceuticals. For example, quinoline-2-carboxamide derivatives have been labeled and evaluated as potential radioligands for peripheral benzodiazepine receptors, suggesting their use in noninvasive assessment of these receptors in vivo with positron emission tomography (PET) (Matarrese et al., 2001). This opens avenues for the application of similar compounds in diagnostic imaging and as therapeutic agents targeting specific receptors.

Material Science and Photophysical Studies Thieno[3,2-c]quinoline derivatives have also been explored for their potential in materials science, including their use in fluorescent sensors and organic electronics. The study of quinoline-containing calixarene fluoroionophores, for example, sheds light on the potential of structurally related compounds in sensing applications, benefiting from their photophysical properties to detect specific ions or molecules (Casnati et al., 2003).

Antitumor and Antimicrobial Research The exploration of thieno[3,2-c]quinoline derivatives in antitumor and antimicrobial research has identified compounds with significant activity. For instance, novel thieno[2,3-b]quinoline derivatives have been synthesized and shown to possess cytotoxic properties against various cancer cell lines, highlighting the therapeutic potential of these molecules in oncology (Hung et al., 2014).

Properties

IUPAC Name

8-chloro-N-(3-ethoxypropyl)-3-(4-fluorophenyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN2O2S/c1-2-29-11-3-10-26-23(28)22-20(14-4-7-16(25)8-5-14)18-13-27-19-9-6-15(24)12-17(19)21(18)30-22/h4-9,12-13H,2-3,10-11H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMWPUZKMMVCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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